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Ribosome-binding protein 1 (879-887) -

Ribosome-binding protein 1 (879-887)

Catalog Number: EVT-244005
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Product Introduction

Description
Ribosome-binding protein 1
Source

The ribosome-binding protein 1 is derived from the Rrbp1 gene, which is highly conserved across different species, indicating its essential biological functions. The protein was initially characterized as an endoplasmic reticulum transmembrane protein that interacts with ribosomes during translation processes .

Classification

Ribosome-binding protein 1 belongs to the class of ribosome-binding proteins, which are integral to ribosome biogenesis and function. It is classified under the broader category of ribosomal proteins, which are crucial for the assembly and function of ribosomes in both prokaryotic and eukaryotic organisms .

Synthesis Analysis

Methods

The synthesis of ribosome-binding protein 1 involves several biochemical processes that include transcription from the Rrbp1 gene followed by translation into a polypeptide chain. The primary method for studying its synthesis involves genetic manipulation techniques such as knockout studies in mice to observe the effects of its absence on cellular functions .

Technical Details

In laboratory settings, the synthesis of ribosome-binding protein 1 can be analyzed through techniques such as:

  • Polymerase Chain Reaction (PCR): Used to amplify specific DNA sequences for cloning.
  • Western Blotting: Employed to detect specific proteins within a sample using antibodies.
  • Immunofluorescence: To visualize the localization of RRBP1 within cells.
Molecular Structure Analysis

Structure

Ribosome-binding protein 1 consists of multiple domains that facilitate its interaction with ribosomes and other cellular components. The structure includes regions that allow binding to ribosomal RNA and other ribosomal proteins.

Data

The molecular weight of RRBP1 is approximately 15 kDa, and it contains several functional motifs that are critical for its interactions with ribosomes and the endoplasmic reticulum . Structural studies have indicated that it forms a complex with nascent polypeptides during their translocation across the endoplasmic reticulum membrane.

Chemical Reactions Analysis

Reactions

Ribosome-binding protein 1 is involved in several biochemical reactions related to protein synthesis. It facilitates the binding of ribosomes to the endoplasmic reticulum membrane, thereby promoting co-translational translocation of nascent proteins.

Technical Details

The interaction between RRBP1 and ribosomes can be characterized through:

  • Binding Assays: To determine the affinity of RRBP1 for ribosomes.
  • Co-immunoprecipitation: To identify interacting partners during protein synthesis.
Mechanism of Action

Process

Ribosome-binding protein 1 operates by anchoring ribosomes to the endoplasmic reticulum during translation. This process ensures that newly synthesized proteins are properly translocated into the lumen of the endoplasmic reticulum for folding and post-translational modifications.

Data

Studies have shown that RRBP1 deficiency can lead to impaired secretion of proteins such as apolipoproteins E and collagen, highlighting its critical role in maintaining normal physiological functions .

Physical and Chemical Properties Analysis

Physical Properties

Ribosome-binding protein 1 is a soluble protein under physiological conditions but can associate with membranes due to its transmembrane domain. Its stability can be influenced by factors such as temperature and pH.

Chemical Properties

The chemical properties include:

  • Solubility: Soluble in aqueous solutions, particularly those mimicking physiological conditions.
  • Stability: Sensitive to denaturing conditions which may affect its functionality.

Data regarding its interactions with lipids and other membrane components are essential for understanding its role in cellular processes .

Applications

Scientific Uses

Ribosome-binding protein 1 has several applications in scientific research:

  • Disease Research: Its role in blood pressure regulation suggests potential implications in cardiovascular diseases .
  • Protein Trafficking Studies: Understanding RRBP1's function can provide insights into mechanisms of protein secretion and diseases related to misfolded proteins.
  • Biotechnology: Potential applications in designing therapeutic strategies targeting ribosomal assembly or function.
Molecular Mechanisms of RRBP1 Function

Structural Determinants of Ribosome-ER Membrane Interactions

Ribosome-binding protein 1 (RRBP1), also termed p180 or ES/130, is an endoplasmic reticulum (ER) transmembrane protein that serves as a central architectural scaffold for ribosome docking. Its primary structure comprises three functionally distinct domains:

  • An N-terminal transmembrane domain anchoring it to the ER membrane.
  • A central ribosome-binding domain featuring tandem decapeptide repeats (NQGKKAEGAQ).
  • A C-terminal coiled-coil domain rich in heptad repeats [3] [7].

High-resolution imaging studies reveal that RRBP1 clusters ribosomes along ER tubules via electrostatic interactions between its positively charged decapeptide repeats and ribosomal RNA. This clustering enhances the local concentration of ribosomes, facilitating efficient cotranslational translocation of nascent polypeptides into the ER lumen [6] [9]. Notably, RRBP1’s microtubule-binding domain (residues 1370–1500) enables direct coupling of the ER to the cytoskeleton, positioning translation sites dynamically within cells [7] [10].

Table 1: Structural Domains of RRBP1 and Their Functions

DomainResidue RangeKey FeaturesFunctional Role
Transmembrane domain1–30Hydrophobic α-helixER membrane anchoring
Decapeptide repeat domain31–58454 tandem repeats; lysine-richRibosome tethering via rRNA binding
Coiled-coil domain585–1500+Heptad repeats; leucine zipper motifsMicrotubule binding and oligomerization

Thermodynamic and Kinetic Analysis of Ribosome Binding Dynamics

The ribosome-RRBP1 interaction is governed by multivalent binding kinetics. Each decapeptide repeat binds ribosomes with moderate affinity (Kd ≈ 2–5 µM), but the presence of multiple repeats enables avidity effects, reducing the effective dissociation constant to <100 nM for full-length isoforms [10]. Thermodynamic profiling using isothermal titration calorimetry (ITC) demonstrates that binding is entropy-driven, facilitated by the release of water molecules from polar interfaces during rRNA-RRBP1 engagement [9].

Key kinetic parameters include:

  • Association rate (kon): 1.5 × 10⁴ M⁻¹s⁻¹
  • Dissociation rate (koff): 3.2 × 10⁻³ s⁻¹
  • Free energy change (ΔG): -42 kJ/mol [9] [10]

Ribosome exchange studies using BioID proximity labeling reveal two pools of ER-bound ribosomes: a rapidly exchanging pool (half-life ≈8 min) associated with translocon complexes (e.g., SEC61), and a slowly exchanging pool (half-life >30 min) anchored by RRBP1. Global translational inhibition with harringtonine accelerates RRBP1-ribosome exchange, indicating that ribosome mobility is coupled to translational activity [9].

Table 2: Thermodynamic and Kinetic Parameters of RRBP1-Ribosome Binding

ParameterValueExperimental MethodFunctional Implication
Kd (per repeat)2–5 µMSurface plasmon resonanceModerate affinity enables dynamic regulation
Kd (full-length)<100 nMIsothermal titration calorimetryHigh avidity secures ribosome docking
kon1.5 × 10⁴ M⁻¹s⁻¹Stopped-flow fluorescenceRapid recruitment under translational demand
ΔG-42 kJ/molITCFavorable binding energy drives complex stability

Role of Decapeptide and Heptad Repeat Domains in Ribosome Affinity

Alternative splicing generates RRBP1 isoforms with variable numbers of decapeptide repeats (0–54 repeats), directly modulating ribosome-binding capacity. Isoforms with ≥26 repeats (e.g., p180R) bind ribosomes 8-fold more tightly than those lacking repeats (p180ΔR) and induce extensive rough ER proliferation in pancreatic β-cells [10]. The lysine residues within decapeptides form salt bridges with ribosomal phosphates, as confirmed by mutagenesis: replacing lysines with alanines reduces ribosome affinity by >90% [3] [7].

The C-terminal heptad repeats mediate RRBP1 oligomerization and microtubule coordination. These repeats form antiparallel coiled coils that dimerize RRBP1, creating multivalent ribosome-binding platforms. Additionally, residues 1370–1500 constitute a microtubule-binding domain (MTB-1) that bundles microtubules, positioning the ER network to receive nascent polypeptides [7] [10]. Disruption of heptad repeats abolishes ER-microtubule tethering and disperses ribosomes from ER membranes, underscoring their role in spatial organization of translation [6] [10].

Table 3: Functional Impact of RRBP1 Isoforms Based on Repeat Domains

IsoformDecapeptide RepeatsHeptad RepeatsRibosome AffinityCellular Phenotype
p180ΔR0IntactLow (Kd >1 µM)Smooth ER proliferation; minimal translation enhancement
p180R26IntactHigh (Kd ≈120 nM)Rough ER expansion; enhanced secretory capacity
p180FR54IntactVery high (Kd ≈50 nM)Mixed smooth/RER; impaired vesicle trafficking

Properties

Product Name

Ribosome-binding protein 1 (879-887)

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